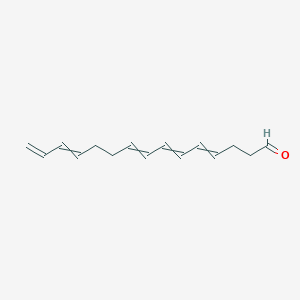
Pentadeca-4,6,8,12,14-pentaenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadeca-4,6,8,12,14-pentaenal is an organic compound with the molecular formula C15H20O. It is characterized by the presence of five conjugated double bonds and an aldehyde group at the terminal position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentadeca-4,6,8,12,14-pentaenal can be achieved through several methods. One common approach involves the use of olefin metathesis reactions, which are catalyzed by transition metal complexes such as Grubbs catalysts . The reaction typically involves the metathesis of long-chain alkenes to form the desired conjugated aldehyde. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve the large-scale application of olefin metathesis reactions. The process can be optimized by using continuous flow reactors and efficient separation techniques to isolate the desired product. Additionally, the use of renewable feedstocks, such as cardanol derivatives, can be explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Pentadeca-4,6,8,12,14-pentaenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The conjugated double bonds can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under mild conditions.
Major Products Formed
Oxidation: Pentadeca-4,6,8,12,14-pentanoic acid.
Reduction: Pentadeca-4,6,8,12,14-pentanol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Pentadeca-4,6,8,12,14-pentaenal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in studies related to lipid metabolism and signaling pathways.
Medicine: Research is being conducted to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of pentadeca-4,6,8,12,14-pentaenal involves its interaction with various molecular targets and pathways. The conjugated double bonds allow it to participate in electron transfer reactions, making it a potential candidate for redox reactions. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Pentadeca-4,6,8,12,14-pentaenal is unique due to its extended conjugation and terminal aldehyde group, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactions and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
875303-34-7 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
pentadeca-4,6,8,12,14-pentaenal |
InChI |
InChI=1S/C15H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-4,7-12,15H,1,5-6,13-14H2 |
Clé InChI |
WHBRZMQUZOWUQL-UHFFFAOYSA-N |
SMILES canonique |
C=CC=CCCC=CC=CC=CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)
![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)
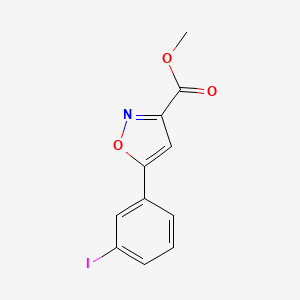
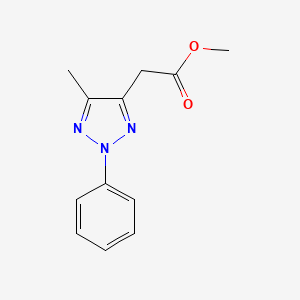
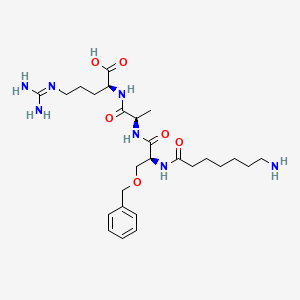
![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
![3-[2-(Benzyloxy)phenyl]propane-1,2-diol](/img/structure/B12591315.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)
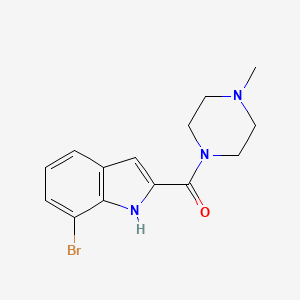
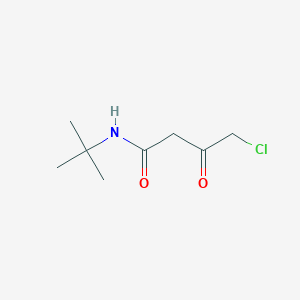
![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)

